REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Br:10])[CH:3]=1.[Li]CCCC.CN([CH:19]=[O:20])C>CCOCC>[Br:10][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([O:8][CH3:9])[CH:5]=1)[CH:19]=[O:20]
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)OC)Br
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
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Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The yellow solution was stirred at −78° C. for 20 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintained under an Ar atmosphere
|
Type
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STIRRING
|
Details
|
the reaction stirred at −78° C. for 10 min before the cooling bath
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to −30° C. over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was placed in an ice-water bath
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Type
|
TEMPERATURE
|
Details
|
warmed to −10° C
|
Type
|
ADDITION
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Details
|
The mixture was slowly added to an ice cold saturated aqueous NH4Cl solution (400 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase thrice extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with a hexane/EtOAc gradient (3 to 5% EtOAc)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |